molecular formula C15H17F2NO3 B3405599 2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396811-21-4

2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B3405599
CAS No.: 1396811-21-4
M. Wt: 297.30
InChI Key: RGXTYXKDXVKUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties. The compound features a spirocyclic oxetane fused with a benzimidazole ring, making it a valuable structural alternative to more common motifs like morpholine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method is preferred due to its high yield and the mild reaction conditions it employs.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for industrial applications. The use of commercially available reagents and the relatively straightforward reaction conditions make this method suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Oxone®.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzoyl group.

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazolequinone derivatives .

Scientific Research Applications

2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it binds to the His194 residue of NQO1, enhancing the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This binding is facilitated by the hydrogen bonding capacity of the oxetane moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to its spirocyclic structure, which offers metabolic robustness and efficient binding to molecular targets . This makes it a valuable alternative to more traditional structures like morpholine.

Properties

CAS No.

1396811-21-4

Molecular Formula

C15H17F2NO3

Molecular Weight

297.30

IUPAC Name

(2,6-difluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

InChI

InChI=1S/C15H17F2NO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)12-10(16)4-3-5-11(12)17/h3-5H,6-9H2,1-2H3

InChI Key

RGXTYXKDXVKUGJ-UHFFFAOYSA-N

SMILES

CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3F)F)CO1)C

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3F)F)CO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.